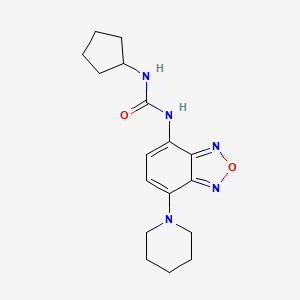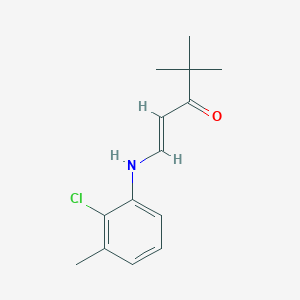
N-CYCLOPENTYL-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a complex organic compound that features a cyclopentyl group, a piperidino group, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring. The piperidino group is then introduced via nucleophilic substitution, followed by the attachment of the cyclopentyl group through a urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A
- 4-nitro-7-piperidino-2,1,3-benzoxadiazole
Uniqueness
N-CYCLOPENTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA stands out due to its unique combination of a cyclopentyl group, a piperidino group, and a benzoxadiazole moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-17(18-12-6-2-3-7-12)19-13-8-9-14(16-15(13)20-24-21-16)22-10-4-1-5-11-22/h8-9,12H,1-7,10-11H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKQTWMRBDBOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NON=C23)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4869786.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4869791.png)


![2-bromo-3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4869809.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B4869812.png)
![{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B4869818.png)
![7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4869822.png)
![methyl 2-methyl-3-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4869855.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4869878.png)
![N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4869880.png)
![6-(4-chlorophenyl)-4-(4-iodophenyl)-2-methyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4869895.png)
![4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid](/img/structure/B4869897.png)
